molecular formula C13H12ClF3N2O B1413057 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride CAS No. 1858249-79-2

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride

Cat. No.: B1413057
CAS No.: 1858249-79-2
M. Wt: 304.69 g/mol
InChI Key: IKSARVIFMUKOLS-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride is a synthetic organic compound that features a furan ring substituted with a trifluoromethyl-phenyl group and a carboxamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-3-butyn-2-ol and a suitable acid catalyst.

    Introduction of the Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Carboxamidine Moiety: The carboxamidine group can be introduced through a reaction with an appropriate amidine precursor, such as guanidine, under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamidine group can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl-phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives such as furanones.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Electronic Effects: The trifluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamide
  • 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid
  • 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxaldehyde

Uniqueness

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride is unique due to the presence of the carboxamidine moiety, which imparts distinct chemical and biological properties. This functional group can enhance binding affinity to biological targets and influence the compound’s reactivity in synthetic applications.

Properties

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O.ClH/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)13(14,15)16;/h2-6H,1H3,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSARVIFMUKOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858249-79-2
Record name 3-Furancarboximidamide, 2-methyl-5-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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